molecular formula C11H13N3OS B368757 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol CAS No. 447412-96-6

1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol

Cat. No. B368757
CAS RN: 447412-96-6
M. Wt: 235.31g/mol
InChI Key: VKWHGQNWCYOJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol” is a chemical compound with the empirical formula C11H13N3OS . It is related to a series of complexes of Pb (II), Co (II), Cu (II) and Ni (II) with a tetradentate ligand .


Synthesis Analysis

The synthesis of this compound involves a series of complex reactions. A series of complexes of Pb (II), Co (II), Cu (II) and Ni (II) with a tetradentate ligand, 1,3-bis [(5-mercapto-4-phenyl)-1,2,4-triazol-3-yl] propane, [H2 - (BMPTP)] was synthesized and characterized on the basis of elemental analysis, molar conductance, diffused reflectance, magnetic susceptibility, spectral, thermal and X-ray studies .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, a phenyl group, and a mercapto group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, it has been used in the synthesis of a series of complexes with Pb (II), Co (II), Cu (II) and Ni (II) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its empirical formula C11H13N3OS and its molecular weight of 235.31 . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Biological Features and Applications

1,2,4-Triazole derivatives, including compounds similar to 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol, exhibit a wide range of biological activities. These compounds have been researched for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The diversity in chemical modeling of 1,2,4-triazoles offers new directions in organic synthesis and pharmaceutical applications. The modifications in the triazole structure contribute significantly to discovering biologically active substances with potential therapeutic applications (Ohloblina, 2022).

Synthesis and Physico-Chemical Properties

The synthesis and exploration of 1,2,4-triazole derivatives, including 3-thio and 3-thio-4-amino variants, have been a subject of research. These compounds are recognized for their application across pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. Their versatility extends to optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. The low toxicity profile of these derivatives makes them suitable for a broad range of applications, further highlighting the importance of synthesizing and understanding the physico-chemical properties of such compounds (Parchenko, 2019).

Reactivity and Pharmaceutical Significance

Research on the reactivity of 1,2,4-triazole-3-thione derivatives has shown that compounds with an open thiogroup exhibit high antioxidant and antiradical activity. This activity is beneficial for patients exposed to high doses of radiation, indicating the pharmaceutical potential of 1,2,4-triazole derivatives in mitigating radiation-induced damage. The comparison of these compounds to biogenic amino acids like cysteine, which contains a free SH-group, underscores their significance in biochemical processes and potential therapeutic applications (Kaplaushenko, 2019).

Future Directions

The future directions for research on “1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol” could involve further exploration of its synthesis, characterization, and potential applications. It could also involve studying its mechanism of action and its potential use in various fields .

properties

IUPAC Name

3-(2-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(15)7-10-12-13-11(16)14(10)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWHGQNWCYOJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNC(=S)N1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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